![molecular formula C6H14O4 B15165347 [2-(2-Methoxyethoxy)ethoxy]methanol CAS No. 195326-06-8](/img/structure/B15165347.png)
[2-(2-Methoxyethoxy)ethoxy]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Methoxyethoxy)ethoxy]methanol: Triethylene glycol monomethyl ether , is a clear, colorless, and hygroscopic liquid. It is an alcohol and an ether, with the chemical formula C7H16O4 and a molecular weight of 164.1995 g/mol . This compound is commonly used as an industrial solvent and has various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methoxyethoxy)ethoxy]methanol typically involves the nucleophilic attack of methanol on protonated ethylene oxide, followed by proton transfer . This reaction can be carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of ethylene oxide with methanol in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions: [2-(2-Methoxyethoxy)ethoxy]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various reagents, including halides and acids, can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
[2-(2-Methoxyethoxy)ethoxy]methanol has numerous applications in scientific research, including:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Wirkmechanismus
The mechanism of action of [2-(2-Methoxyethoxy)ethoxy]methanol involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. Its hygroscopic nature allows it to absorb moisture, making it useful in applications where moisture control is essential .
Vergleich Mit ähnlichen Verbindungen
- 2-(2-Methoxyethoxy)ethanol
- 2-Methoxyethanol
- Triethylene glycol
Comparison:
- 2-(2-Methoxyethoxy)ethanol: Similar in structure but with one less ethylene glycol unit. It is also used as a solvent and has similar applications .
- 2-Methoxyethanol: A simpler compound with fewer ethylene glycol units. It is used as a solvent and in the synthesis of various chemical compounds .
- Triethylene glycol: A related compound with similar properties but without the methoxy group. It is used as a solvent and in the production of other chemicals .
Uniqueness: [2-(2-Methoxyethoxy)ethoxy]methanol is unique due to its specific combination of ether and alcohol functional groups, which provide it with distinct solubility and hygroscopic properties. These characteristics make it particularly useful in applications requiring both solvent capabilities and moisture control.
Eigenschaften
CAS-Nummer |
195326-06-8 |
|---|---|
Molekularformel |
C6H14O4 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
2-(2-methoxyethoxy)ethoxymethanol |
InChI |
InChI=1S/C6H14O4/c1-8-2-3-9-4-5-10-6-7/h7H,2-6H2,1H3 |
InChI-Schlüssel |
ZPHQPDDHSBRSAH-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


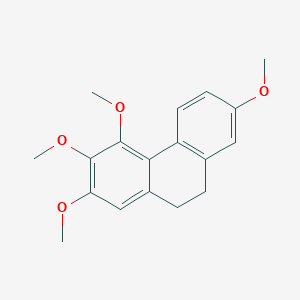
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-methylpropyl)-](/img/structure/B15165267.png)

![2,2'-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid (non-preferred name)](/img/structure/B15165290.png)
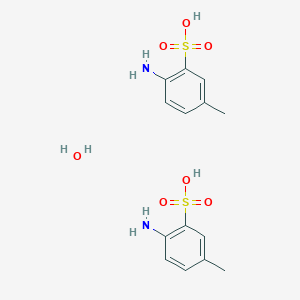
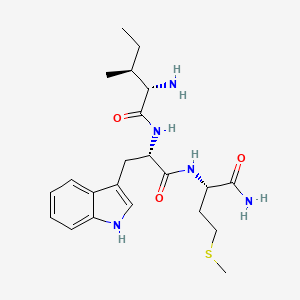
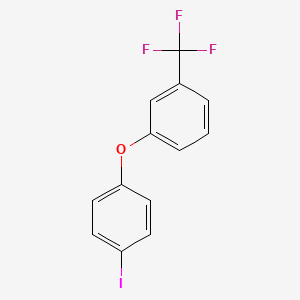
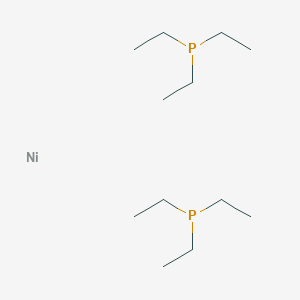
![2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid](/img/structure/B15165315.png)
![N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide](/img/structure/B15165316.png)
![Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester](/img/structure/B15165321.png)
![2-[(1,3-Diamino-1H-isoindol-1-yl)oxy]ethan-1-ol](/img/structure/B15165329.png)
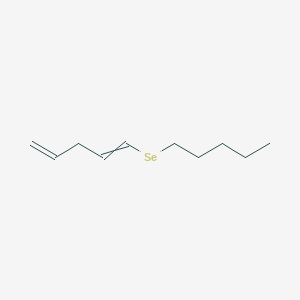
![Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15165353.png)
